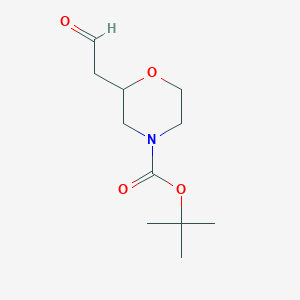

Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h6,9H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPDBSLMMIBFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657769 | |

| Record name | tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-65-1 | |

| Record name | 1,1-Dimethylethyl 2-(2-oxoethyl)-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair processes. Additionally, this compound can bind to specific proteins, altering their conformation and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain signaling pathways that lead to cell proliferation and differentiation. Moreover, this compound can upregulate or downregulate the expression of specific genes, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in the synthesis of essential biomolecules, thereby disrupting normal cellular functions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell proliferation and differentiation. At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in metabolic processes. For example, the compound can affect the flux of metabolites through specific pathways, leading to changes in metabolite levels. Additionally, this compound can influence the activity of enzymes involved in the synthesis and degradation of essential biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Additionally, this compound can bind to proteins that facilitate its distribution within tissues, ensuring its availability at the site of action.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a significant role in the localization of this compound, ensuring that it reaches the appropriate site of action.

Activité Biologique

Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_{12}H_{21}N_{1}O_{5} and a molecular weight of approximately 229.276 g/mol. The compound features a tert-butyl group, a morpholine ring, and a carboxylate functional group, which contribute to its chemical properties and biological interactions. It typically appears as a white to light yellow powder or crystalline solid and requires inert gas storage conditions to maintain stability due to its sensitivity to air.

While specific mechanisms of action for this compound have not been fully elucidated, it is known to modulate enzyme functions and influence cellular signaling pathways. Research indicates that this compound can inhibit specific enzymes involved in nucleotide synthesis, thereby impacting DNA replication and repair processes. Additionally, it may promote cell proliferation and differentiation by interacting with various biomolecules.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Enzyme Inhibition : The compound has shown the ability to inhibit enzymes critical for nucleotide synthesis, affecting cellular replication processes.

- Cellular Signaling : It influences signaling pathways that are essential for cell growth and differentiation.

- Stability : Laboratory studies demonstrate that the compound maintains consistent biological activity under controlled conditions, although its effects may vary with dosage in animal models.

Case Studies

- In vitro Studies : In laboratory settings, this compound was tested for its effects on various cell lines. Results indicated that it could significantly alter metabolic pathways by binding to key enzymes, leading to changes in cell behavior.

- Animal Models : Animal studies have shown that varying dosages of the compound can lead to different biological responses, suggesting a dose-dependent relationship in its efficacy.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate | 766539-39-3 | Contains a methoxy group; alters solubility properties |

| Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | 44182317 | Hydroxyl group enhances hydrogen bonding capabilities |

| Tert-butyl 2-oxomorpholine-4-carboxylate | 1140502-97-1 | Lacks the oxoethyl substituent; simpler structure |

This comparison highlights the unique characteristics of this compound due to its specific oxoethyl substituent, which may influence its reactivity and biological activity compared to other derivatives.

Applications De Recherche Scientifique

Chemistry

Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate serves as an intermediate in the synthesis of various organic compounds. It can undergo several chemical reactions, including:

- Oxidation : Using oxidizing agents such as potassium permanganate.

- Reduction : Employing reducing agents like lithium aluminum hydride.

- Substitution Reactions : Nucleophilic substitutions can occur at the morpholine ring or the carboxylate group.

These reactions are essential for synthesizing derivatives that can be explored for diverse applications in medicinal chemistry and materials science.

Biology

Research indicates that this compound exhibits notable biological activities, particularly in modulating enzyme functions. Key findings include:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in nucleotide synthesis, impacting DNA replication and repair processes.

- Cellular Signaling : The compound influences cellular signaling pathways, potentially promoting cell proliferation and differentiation.

A study demonstrated that similar compounds could exhibit antibacterial and antifungal activities, suggesting potential therapeutic uses in infectious diseases .

Medicine

The compound is under investigation for its potential therapeutic applications:

- Drug Development : Its ability to modulate enzyme functions makes it a candidate for drug development targeting metabolic pathways.

- Cancer Research : Preliminary studies suggest it may have anticancer properties by affecting tumor cell behavior .

Case Study 1: Enzyme Interaction

A study explored the interaction of this compound with enzymes involved in metabolic pathways. The results indicated that the compound could significantly alter enzyme activity, leading to changes in cellular responses. This suggests its potential as a lead compound for developing new drugs targeting metabolic disorders .

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that derivatives of this compound exhibited significant antibacterial activity against several strains of bacteria. The mechanism was attributed to the inhibition of bacterial enzyme systems critical for survival. This opens avenues for developing new antimicrobial agents based on this scaffold .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Effective in various chemical reactions (oxidation, reduction) |

| Biology | Modulates enzyme functions | Inhibits nucleotide synthesis; influences cellular signaling |

| Medicine | Potential therapeutic uses | Investigated for drug development; shows promise in cancer research |

| Industry | Production of specialty chemicals | Used in creating derivatives for various industrial applications |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Méthodes De Préparation

General Synthetic Strategy

The preparation of tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate generally involves:

- Formation or availability of a morpholine ring with a substituent at the 2-position.

- Introduction of the tert-butyl carbamate protecting group at the morpholine nitrogen or 4-position.

- Installation of the 2-oxoethyl side chain, often via oxidation or acylation steps.

Detailed Preparation Method

One common synthetic approach is outlined as follows:

Alternative Approaches

Methoxycarbonylation followed by hydrolysis: Starting from morpholine derivatives bearing methoxycarbonylmethyl substituents, selective hydrolysis under basic conditions (e.g., NaOH in THF) can yield the oxoethyl derivative after further oxidation steps.

Use of tert-butyl amine and protected acids: Reaction of tert-butyl amine with protected carboxylic acid derivatives in ethyl acetate, followed by oxidation and purification steps, has been described in patent literature for related morpholine derivatives.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Solvent | Tetrahydrofuran (THF), Ethyl acetate (EtOAc) | THF preferred for solubility and reaction control; EtOAc used in workup and extraction |

| Temperature | 0-5°C for oxidation steps; Room temperature (20-30°C) for Boc protection and amination | Low temperature critical during oxidation to prevent side reactions |

| Base | Potassium carbonate (K2CO3), Sodium hydroxide (NaOH) | K2CO3 used for hydrolysis and Boc protection; NaOH for hydrolysis and oxidation quenching |

| Oxidants | Hydrogen peroxide (H2O2), Borane dimethylsulfide (for reduction steps in related syntheses) | Controlled addition and quenching required for safety and selectivity |

| Reaction Time | Overnight (12-16 hours) for Boc protection; 6 hours for oxidation | Extended stirring ensures complete conversion |

Analytical Data and Yield

- Reported isolated yields for Boc-protected morpholine intermediates are approximately 45% under described conditions.

- Purification typically involves extraction with organic solvents (THF, EtOAc), drying over magnesium sulfate, and solvent removal under reduced pressure.

- Reaction monitoring can be performed by TLC and NMR to confirm the formation of the Boc-protected intermediate and subsequent oxidation products.

Summary Table of Preparation Steps

Research Findings and Notes

- The Boc protecting group is essential to maintain the stability of the morpholine nitrogen during oxidation and other functional group transformations.

- Careful control of temperature during oxidation prevents overoxidation or degradation.

- The use of potassium carbonate in THF/water mixtures facilitates both hydrolysis and Boc-protection in one pot, improving efficiency.

- Industrial-scale synthesis may involve continuous flow reactors and automated control to optimize yield and safety, although detailed industrial protocols are proprietary.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.